molecular formula C19H18N2O5S B2657600 (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide CAS No. 2035000-44-1

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide

Cat. No.: B2657600
CAS No.: 2035000-44-1
M. Wt: 386.42
InChI Key: DBZFXMGKPOWOTN-VAWYXSNFSA-N
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Description

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide is a complex organic compound characterized by its unique structural features This compound contains an oxazolidinone ring, a phenylethyl group, and a phenylethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step involves the alkylation of the oxazolidinone ring with a phenylethyl halide in the presence of a base.

    Formation of the Phenylethenesulfonamide Moiety: This is typically done by reacting the intermediate with a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring and sulfonamide group are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide stands out due to its unique combination of an oxazolidinone ring, phenylethyl group, and phenylethenesulfonamide moiety. This structural uniqueness imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-14-26-19(23)21(18)13-17(16-9-5-2-6-10-16)20-27(24,25)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZFXMGKPOWOTN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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